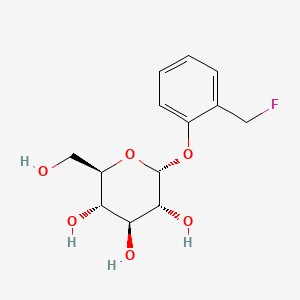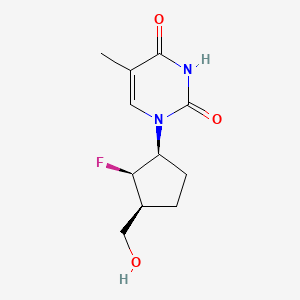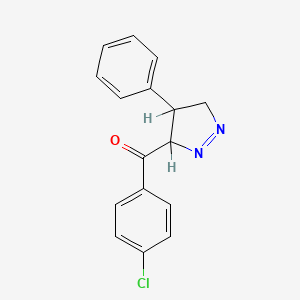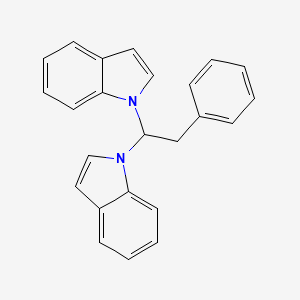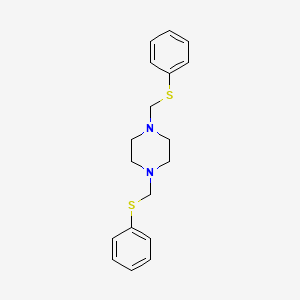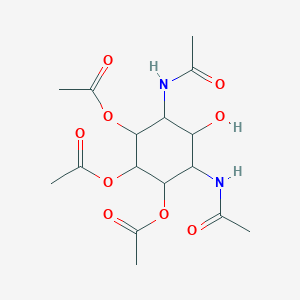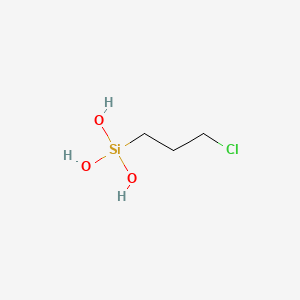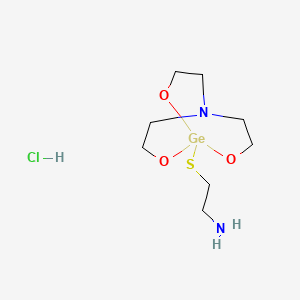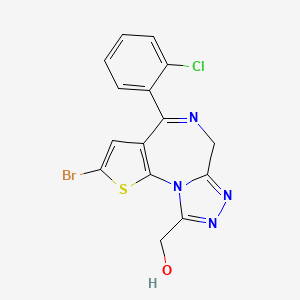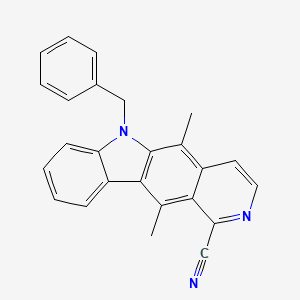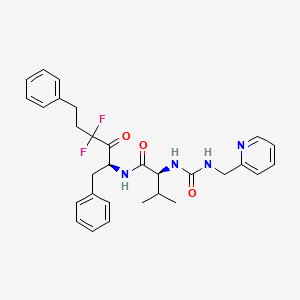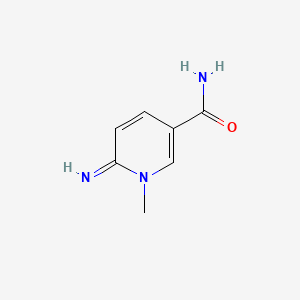
Allerest
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allerest is a brand name for a combination of active ingredients used to treat symptoms of allergies and colds. The primary active ingredients in this compound are chlorpheniramine and pseudoephedrine. Chlorpheniramine is an antihistamine that helps reduce allergy symptoms such as runny nose, sneezing, and itching. Pseudoephedrine is a decongestant that relieves nasal congestion by narrowing the blood vessels in the nasal passages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of these compounds typically involves large-scale chemical synthesis using similar reaction pathways but optimized for efficiency and yield. The processes are carried out in controlled environments to ensure the purity and quality of the final products .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Major Products
Chlorpheniramine N-oxides: Formed through oxidation reactions.
Methamphetamine: Formed through the reduction of pseudoephedrine.
Various aromatic derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Allerest’s active ingredients have various applications in scientific research:
Wirkmechanismus
Chlorpheniramine
Chlorpheniramine works by blocking the H1 histamine receptors, preventing histamine from binding and causing allergic symptoms. This reduces symptoms such as itching, sneezing, and runny nose .
Pseudoephedrine
Pseudoephedrine acts as a sympathomimetic agent, stimulating the adrenergic receptors in the nasal mucosa. This leads to vasoconstriction, reducing nasal congestion and improving airflow .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: Another antihistamine used to treat allergy symptoms, but with less sedative effects compared to chlorpheniramine.
Loratadine: A second-generation antihistamine that also treats allergy symptoms with minimal sedation.
Diphenhydramine: A first-generation antihistamine with more pronounced sedative effects.
Phenylephrine: A decongestant similar to pseudoephedrine but with a different mechanism of action.
Uniqueness
Allerest’s combination of chlorpheniramine and pseudoephedrine provides both antihistamine and decongestant effects, making it effective for treating a wide range of allergy and cold symptoms. This dual action sets it apart from other medications that may only target one type of symptom .
Eigenschaften
Molekularformel |
C29H37Cl2N3O5 |
|---|---|
Molekulargewicht |
578.5 g/mol |
IUPAC-Name |
(1S,2R)-2-amino-1-phenylpropan-1-ol;(E)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H19ClN2.C9H13NO.C4H4O4.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-7(10)9(11)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8;/h3-9,11,15H,10,12H2,1-2H3;2-7,9,11H,10H2,1H3;1-2H,(H,5,6)(H,7,8);1H/b;;2-1+;/t;7-,9-;;/m.1../s1 |
InChI-Schlüssel |
GOQAWIMOCRYMDU-IZQVPJFXSA-N |
Isomerische SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)N.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O.Cl |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)N.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


